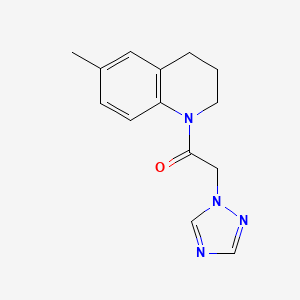
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, also known as MQT, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential use in the development of new drugs and therapeutic treatments.
Mecanismo De Acción
The mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has also been found to modulate the activity of ion channels, such as NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of enzyme activity, and the modulation of ion channel activity. In animal studies, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments include its high purity, low toxicity, and potential for use in the development of new drugs and therapeutic treatments. However, the limitations of using 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments include its limited solubility in water and its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, including the identification of its specific targets and mechanisms of action, the optimization of its synthesis method for higher yields and purity, and the development of new drugs and therapeutic treatments based on its structure and activity. Additionally, more studies are needed to investigate the safety and efficacy of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in animal models and humans, which will be critical for its translation into clinical use.
Métodos De Síntesis
The synthesis of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone involves a multi-step process that includes the reaction of 6-methyl-3,4-dihydro-2H-quinoline with 1,2,4-triazole-1-yl-acetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in its pure form. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Aplicaciones Científicas De Investigación
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been used in various scientific research applications, including drug discovery and development, neuropharmacology, and cancer research. In drug discovery, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been identified as a potential lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In neuropharmacology, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to have a modulatory effect on the glutamatergic system, which is involved in various neurological disorders. In cancer research, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer therapy.
Propiedades
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-5-13-12(7-11)3-2-6-18(13)14(19)8-17-10-15-9-16-17/h4-5,7,9-10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBUUBJERVNVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
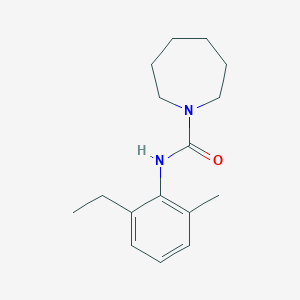
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

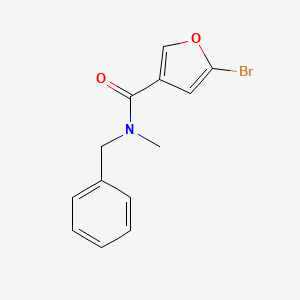


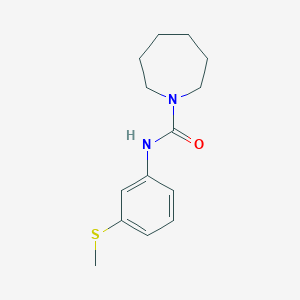
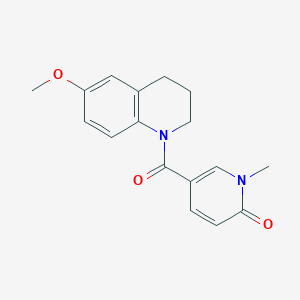
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)